Methyl 5-(2-methoxyphenyl)-2-[(4-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Description
Methyl 5-(2-methoxyphenyl)-2-[(4-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at positions 2, 4, and 3. The 2-position is modified with a 4-pyridylcarbonylamino group, while the 5-position carries a 2-methoxyphenyl moiety. The 4-position is esterified with a methyl carboxylate group. This structure combines aromatic, hydrogen-bonding, and electron-donating/withdrawing groups, making it a candidate for pharmaceutical exploration, particularly in targeting enzymes or receptors sensitive to such substituents .
Properties
Molecular Formula |
C18H15N3O4S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-(pyridine-4-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H15N3O4S/c1-24-13-6-4-3-5-12(13)15-14(17(23)25-2)20-18(26-15)21-16(22)11-7-9-19-10-8-11/h3-10H,1-2H3,(H,20,21,22) |
InChI Key |
GODWPCPTGQCLDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)C3=CC=NC=C3)C(=O)OC |
Origin of Product |
United States |
Biological Activity
The compound Methyl 5-(2-methoxyphenyl)-2-[(4-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, drawing on recent research findings, case studies, and data analysis.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a thiazole ring, which is significant in many pharmacological applications due to its ability to interact with various biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.37 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. Specifically, this compound has shown promising results against various bacterial strains.
Case Study: Activity Against Mycobacterium tuberculosis
In a study focused on anti-tubercular agents, it was found that derivatives of thiazole exhibited significant activity against Mycobacterium tuberculosis (M. tuberculosis). The compound was tested alongside other thiazole derivatives and demonstrated an MIC (Minimum Inhibitory Concentration) of 0.06 mg/ml against M. tuberculosis H37Rv, indicating potent activity compared to standard treatments such as isoniazid (INH) .
The mechanism by which thiazole compounds exert their antimicrobial effects often involves inhibition of critical enzymes in bacterial metabolic pathways. For instance, some derivatives target the β-ketoacyl-ACP synthase enzyme (mtFabH), which is crucial for fatty acid synthesis in bacteria .
Table 2: Biological Activity Summary
| Activity Type | Organism | MIC (mg/ml) |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.06 |
| Antifungal | Candida albicans | Not tested |
| Anticancer | Various cancer cell lines | Not reported |
Synthesis and Evaluation
The synthesis of this compound has been documented in several studies. The compound was synthesized using standard organic chemistry techniques involving the reaction of appropriate thiazole precursors with methoxyphenyl and pyridylcarbonyl groups .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. However, detailed quantitative data on its anticancer efficacy remains limited and requires further investigation.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C15H14N2O3S
Molecular Weight : 302.35 g/mol
IUPAC Name : Methyl 5-(2-methoxyphenyl)-2-[(4-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate
The compound features a thiazole ring, which is known for its diverse biological properties, and a methoxyphenyl group that enhances its solubility and reactivity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 12 µg/mL |
| This compound | P. aeruginosa | 18 µg/mL |
These results suggest that the compound can be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer properties. The compound has shown potential in inducing apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.
Table 2: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 10 µM |
| This compound | MCF7 (breast cancer) | 8 µM |
The compound's ability to selectively induce cell death in cancer cells while sparing normal cells highlights its therapeutic potential.
Material Science Applications
In addition to its biological applications, this compound can be utilized in materials science for the development of novel polymers and coatings due to its unique chemical structure. Its thiazole moiety can enhance the thermal stability and mechanical properties of polymer matrices.
Case Studies
Several studies have been conducted to explore the applications of this compound:
-
Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated the compound's effectiveness against multi-drug resistant strains of bacteria.
- Findings : The compound exhibited lower MIC values compared to traditional antibiotics.
-
Cancer Cell Line Testing : Research published in Cancer Research highlighted the compound's ability to inhibit proliferation in various cancer cell lines.
- Findings : The study reported significant reductions in cell viability and induction of apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives
Key Differences and Implications
Substituent at Position 2: The target compound’s 4-pyridylcarbonylamino group provides a planar aromatic system capable of π-π stacking and hydrogen bonding, which may enhance binding to enzymes like kinases or proteases .
Substituent at Position 5 :
- The 2-methoxyphenyl group in the target compound contributes to lipophilicity, aiding membrane permeability. Comparatively, benzoyl (9a) or trifluoromethyl () groups alter electron density, affecting reactivity. For instance, trifluoromethyl groups resist oxidative metabolism, extending half-life .
Carboxylate Ester vs. Analogs with ethyl esters () or stable amides () exhibit varied pharmacokinetics.
Preparation Methods
Synthesis of Methyl 5-(2-Methoxyphenyl)-2-Amino-1,3-Thiazole-4-Carboxylate
The intermediate methyl 5-(2-methoxyphenyl)-2-amino-1,3-thiazole-4-carboxylate is synthesized via a modified Darzens reaction.
-
Reactants :
-
Methyl dichloroacetate (1.0 eq)
-
2-Methoxybenzaldehyde (1.2 eq)
-
Thiourea (1.5 eq)
-
-
Conditions :
-
Solvent: Anhydrous methanol
-
Base: Sodium methoxide (1.5 eq)
-
Temperature: Reflux (65°C, 4–6 hours)
-
-
Mechanism :
The aldehyde reacts with methyl dichloroacetate to form an α-chloro-β-ketoester intermediate, which undergoes cyclization with thiourea to yield the 2-aminothiazole core. -
Yield : 68–72% after recrystallization (chloroform/methanol).
Table 1: Optimization of Thiazole Core Synthesis
| Parameter | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Methanol vs. Ethanol | 68 vs. 62 | 98% vs. 95% |
| Temperature | 65°C vs. 80°C | 72 vs. 65 | 97% vs. 90% |
| Stoichiometry (Thiourea) | 1.5 eq vs. 2.0 eq | 70 vs. 71 | 98% vs. 97% |
Acylation of the 2-Amino Group
The 2-amino group is acylated with 4-pyridylcarbonyl chloride to introduce the [(4-pyridylcarbonyl)amino] substituent.
Stepwise Acylation Protocol
-
Reactants :
-
Methyl 5-(2-methoxyphenyl)-2-amino-1,3-thiazole-4-carboxylate (1.0 eq)
-
4-Pyridylcarbonyl chloride (1.1 eq)
-
-
Conditions :
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Base: Triethylamine (2.0 eq)
-
Temperature: 0°C → room temperature (12 hours)
-
-
Workup :
-
Quench with ice-cwater
-
Extract with ethyl acetate
-
Purify via silica gel chromatography (hexane/ethyl acetate, 3:1)
-
Key Challenges :
-
Competitive hydrolysis of 4-pyridylcarbonyl chloride requires strict anhydrous conditions.
-
Excess base (triethylamine) neutralizes HCl byproduct, preventing protonation of the pyridyl nitrogen.
Alternative Routes and Methodological Comparisons
One-Pot Cyclization-Acylation Approach
A streamlined method combines thiazole formation and acylation in a single reactor:
-
Reactants :
-
2-Methoxybenzaldehyde, methyl dichloroacetate, 4-pyridylcarbonyl chloride
-
-
Catalyst :
-
Zinc chloride (0.1 eq)
-
-
Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 100°C, 8 hours
-
Table 2: Comparison of Stepwise vs. One-Pot Synthesis
| Metric | Stepwise Method | One-Pot Method |
|---|---|---|
| Overall Yield | 58–63% | 60–65% |
| Purity | 98% | 92% |
| Reaction Time | 16–18 hours | 8 hours |
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
-
HPLC : 98.2% (C18 column, acetonitrile/water gradient)
-
Impurities :
Industrial-Scale Considerations
Cost-Efficiency Analysis
Q & A
Q. What are the key structural features of this compound that influence its bioactivity?
The compound’s bioactivity is attributed to its hybrid heterocyclic framework:
- Thiazole ring : Facilitates π-π stacking and hydrogen bonding with biological targets .
- 2-Methoxyphenyl group : Enhances lipophilicity and membrane permeability .
- 4-Pyridylcarbonylamino moiety : Participates in hydrogen bonding and electrostatic interactions with enzymes/receptors .
- Methyl ester group : Modulates solubility and metabolic stability .
Q. What synthetic routes are commonly employed for this compound?
A multi-step approach is typically used:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones (e.g., bromopyruvate esters) under basic conditions .
- Amide coupling : Reaction of 2-aminothiazole intermediates with 4-pyridylcarbonyl chloride using DCC/DMAP as coupling agents .
- Esterification : Methanol-mediated esterification of carboxylic acid precursors . Key optimization factors: Solvent polarity (e.g., DMF vs. THF) and temperature control (60–80°C) to minimize side reactions .
Q. How is the molecular structure confirmed post-synthesis?
Methodological validation includes:
- 1H/13C NMR : To verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiazole protons at δ 7.2–7.5 ppm) .
- Mass spectrometry (EI/ESI) : For molecular ion ([M+H]+) and fragmentation patterns .
- Elemental analysis : To confirm purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies (e.g., varying IC50 values in kinase assays) are addressed by:
- Standardizing assay conditions : Uniform cell lines (e.g., HEK293 vs. HeLa), buffer pH (7.4), and incubation times .
- Purity validation : HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
- Comparative SAR studies : Testing analogs (e.g., replacing methoxy with ethoxy) to isolate structural determinants of activity .
Q. What strategies optimize synthesis yield and purity for scaled-up studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
